molecular formula C9H11NOS B1680221 N-(2-(Methylthio)phenyl)acetamide CAS No. 6310-41-4

N-(2-(Methylthio)phenyl)acetamide

Cat. No. B1680221
CAS RN: 6310-41-4
M. Wt: 181.26 g/mol
InChI Key: AMWFIKFWXRBICX-UHFFFAOYSA-N
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Description

“N-(2-(Methylthio)phenyl)acetamide” is a chemical compound with the molecular formula C9H11NOS . It is a member of the acetamides .


Molecular Structure Analysis

The molecular structure of “N-(2-(Methylthio)phenyl)acetamide” is determined by its molecular formula, C9H11NOS . Detailed structural analysis would require more specific information such as spectroscopic data.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(Methylthio)phenyl)acetamide” are not fully detailed in the available resources. Its molecular weight is known to be 327.408 .

Scientific Research Applications

Anticancer Activity

  • A study by Evren et al. (2019) on 5-methyl-4-phenyl thiazole derivatives, which are structurally related to N-(2-(Methylthio)phenyl)acetamide, revealed their potential as anticancer agents. These compounds showed selective cytotoxicity against A549 human lung adenocarcinoma cells, with one derivative exhibiting significant apoptosis-inducing activity (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Metabolism and Herbicide Activity

  • Coleman et al. (2000) studied the metabolism of chloroacetamide herbicides, which share structural features with N-(2-(Methylthio)phenyl)acetamide. They found that these compounds undergo complex metabolic pathways and have implications in carcinogenicity (Coleman, Linderman, Hodgson, & Rose, 2000).

Molecular Structure and Conformations

  • Ishmaeva et al. (2015) investigated the conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamide, closely related to N-(2-(Methylthio)phenyl)acetamide. Their study provided insights into the molecular structure and preferred conformations of these compounds, which is crucial for understanding their chemical properties (Ishmaeva, Alimova, Vereshchagina, Chachkov, Artyushin, & Sharova, 2015).

Anti-Arthritic Properties

  • Jawed et al. (2010) researched N-(2-hydroxy phenyl)acetamide, a compound structurally related to N-(2-(Methylthio)phenyl)acetamide, for its anti-arthritic properties. They observed significant anti-inflammatory effects in adjuvant-induced arthritic rats, suggesting potential therapeutic applications (Jawed, Shah, Jamall, & Simjee, 2010).

Synthesis and Characterization

  • Zhong-cheng and Wan-yin (2002) focused on the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide. Their study provides valuable information on the synthetic routes and physical properties of compounds related to N-(2-(Methylthio)phenyl)acetamide (Zhong-cheng & Wan-yin, 2002).

Stereoselective Synthesis

  • Saito et al. (200

Antioxidant Properties

  • Gopi and Dhanaraju (2020) investigated the antioxidant properties of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives. Their findings highlight the potential of these compounds, which are structurally related to N-(2-(Methylthio)phenyl)acetamide, as antioxidants (Gopi & Dhanaraju, 2020).

Antimicrobial Activity

  • Nandhikumar and Subramani (2018) conducted research on Mannich bases including N-(phenyl (thiomorpholino) methyl) acetamide derivatives for their antimicrobial properties. Their study provides insights into the potential use of these compounds as antimicrobial agents, thereby highlighting another significant application of substances structurally similar to N-(2-(Methylthio)phenyl)acetamide (Nandhikumar & Subramani, 2018).

Coordination Complexes and Antioxidant Activity

  • Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their coordination complexes. They evaluated the effect of hydrogen bonding on self-assembly processes and investigated the antioxidant activities of these complexes. This research adds to the understanding of the chemical versatility and biological relevance of compounds related to N-(2-(Methylthio)phenyl)acetamide (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Future Directions

The future directions for research on “N-(2-(Methylthio)phenyl)acetamide” and its derivatives could involve further exploration of their synthesis, properties, and potential applications .

properties

IUPAC Name

N-(2-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWFIKFWXRBICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285376
Record name NSC-41589
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(Methylthio)phenyl)acetamide

CAS RN

6310-41-4
Record name NSC-41589
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC-41589
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
V Mdluli, PJ Hubbard, DR Javier-Jimenez… - Inorganica Chimica …, 2017 - Elsevier
A modular synthesis of tris(aryl)tren ligands has been demonstrated via the condensation of nitrilotracetyl chloride with different anilines followed by reduction. Varying the aniline in the …
Number of citations: 4 www.sciencedirect.com
V Mdluli, PJ Hubbard, A Kuznicki, JA Golen… - Polyhedron, 2017 - Elsevier
The heptadentate ligand, tris-(2-(2-(methylthio)phenylamino)ethyl)amine (2), has been synthesized from the condensation of nitrilotriacetyl chloride with 2-(methylthio)aniline, to …
Number of citations: 3 www.sciencedirect.com
P Du, XK Jiang, ZT Li - Tetrahedron Letters, 2009 - Elsevier
The capacity of sulfur to form intramolecular five- or six-membered S⋯H–N hydrogen bonding in aromatic amides is assessed. The five-membered S⋯H–N hydrogen bonding is …
Number of citations: 24 www.sciencedirect.com
V Rey, AB Pierini, AB Peñéñory - The Journal of Organic …, 2009 - ACS Publications
The photoinduced reactions of o-iodoanilides (o-IC 6 H 4 N(Me)COR, 4a−d) with sulfur nucleophiles such as thiourea anion (1, − SCNH(NH 2 )), thioacetate anion (2, MeCOS − ), and …
Number of citations: 44 pubs.acs.org
IS Oh, YJ Seo, JY Hyun, HJ Lim, DH Lee, SJ Park - ACS omega, 2022 - ACS Publications
Herein, we describe a novel approach for the practical synthesis of thiadiazine 1-oxides 10. The first example of an intramolecular cyclization with 2-N-cyano-sulfonimidoyl amides 9 to …
Number of citations: 5 pubs.acs.org
N Bisht, SA Babu - Tetrahedron, 2016 - Elsevier
In this paper, we report the Pd(OAc) 2 /AgOAc, bidentate ligand-directed Csingle bondH functionalization of the sp 2 γ-Csingle bondH bond of arylacetamides. While, the bidentate …
Number of citations: 18 www.sciencedirect.com
D Chang, D Zhu, P Zou, L Shi - Tetrahedron, 2015 - Elsevier
Efficient nonenzymatic decomposition of guanidine derivatives with high structural and functional diversity into anilide products is achieved in the presence of Pd II /Cu(II) carboxylates/…
Number of citations: 12 www.sciencedirect.com

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